molecular formula C8H10BFO2S B14772906 (2-Fluoro-4-methyl-3-(methylthio)phenyl)boronic acid

(2-Fluoro-4-methyl-3-(methylthio)phenyl)boronic acid

Cat. No.: B14772906
M. Wt: 200.04 g/mol
InChI Key: ZSKWKGMQCKUNEN-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methyl-3-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro, methyl, and methylthio group. These substitutions confer distinct reactivity and stability to the compound, making it valuable in synthetic chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methyl-3-(methylthio)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction generally requires a palladium catalyst, a base, and the appropriate boronic acid derivative . The reaction conditions are mild and can tolerate various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methyl-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methyl-3-(methylthio)phenyl)boronic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-4-methyl-3-(methylthio)phenyl)boronic acid is unique due to the combination of its fluoro, methyl, and methylthio substitutions, which confer distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research areas .

Properties

Molecular Formula

C8H10BFO2S

Molecular Weight

200.04 g/mol

IUPAC Name

(2-fluoro-4-methyl-3-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C8H10BFO2S/c1-5-3-4-6(9(11)12)7(10)8(5)13-2/h3-4,11-12H,1-2H3

InChI Key

ZSKWKGMQCKUNEN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)C)SC)F)(O)O

Origin of Product

United States

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